N',N'-dipropylpentane-1,5-diamine
Description
Overview of Aliphatic Diamine Chemistry and N',N'-dipropylpentane-1,5-diamine Context
Aliphatic diamines are organic compounds containing two primary, secondary, or tertiary amine functional groups linked by an aliphatic carbon chain. fishersci.com Their utility stems from the nucleophilic nature of the nitrogen atoms and their ability to act as difunctional monomers. This dual reactivity allows them to participate in polymerization reactions, forming long-chain polymers such as polyamides and polyurethanes. nist.gov The length and structure of the carbon chain between the two amino groups significantly influence the physical and chemical properties of the resulting polymers, such as their melting point, solubility, and flexibility.
This compound is a secondary diamine, where each nitrogen atom of the pentane-1,5-diamine backbone is substituted with a propyl group. This substitution has a profound effect on its chemical behavior compared to its primary diamine precursor, pentane-1,5-diamine. The presence of the propyl groups increases the steric hindrance around the nitrogen atoms, which can modulate their reactivity in chemical reactions. Furthermore, the N-alkylation enhances the compound's lipophilicity.
The synthesis of N',N'-disubstituted diamines like this compound can be achieved through several established synthetic routes. A common method involves the reaction of a dihaloalkane with an excess of the corresponding primary amine. nih.gov In the case of this compound, this would involve the reaction of 1,5-dihalopentane (e.g., 1,5-dichloropentane (B10660) or 1,5-dibromopentane) with propylamine. Another approach is the direct catalytic N-alkylation of a primary diamine, such as pentane-1,5-diamine, with an alkylating agent like a propyl halide or propanol (B110389) in the presence of a suitable catalyst. chemeo.com
Research Significance of this compound and Related Pentane-1,5-diamines in Chemical Science
While specific research focused exclusively on this compound is limited in publicly available literature, its significance can be inferred from the broader context of N,N'-disubstituted pentane-1,5-diamines and their applications. These compounds are valuable as intermediates and building blocks in organic synthesis and materials science.
The parent compound, pentane-1,5-diamine (cadaverine), is a well-known biogenic amine and an important industrial chemical. google.com It serves as a monomer for the production of certain polyamides. The properties of these polymers can be fine-tuned by modifying the diamine monomer. The introduction of N-alkyl substituents, such as the propyl groups in this compound, can lead to polymers with lower melting points, increased solubility in organic solvents, and altered mechanical properties. This makes N,N'-disubstituted pentane-1,5-diamines potential candidates for the development of new polymeric materials with tailored characteristics.
Furthermore, the presence of two secondary amine groups makes this compound a potential ligand for the coordination of metal ions. The five-carbon backbone provides a flexible spacer between the two nitrogen donor atoms, allowing for the formation of stable chelate rings with various metal centers. Such metal complexes can have applications in catalysis and as models for biological systems.
The research into N-alkylation of diamines is an active area, with various catalytic systems being developed to achieve high selectivity and efficiency. chemeo.com These studies are crucial for the synthesis of a wide range of N-substituted diamines, including this compound, which can then be utilized in the exploration of new chemical entities and materials.
While detailed research findings on this compound are not extensively documented, its structural features place it as a compound of interest for further investigation in the fields of polymer chemistry, coordination chemistry, and synthetic organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H26N2 |
|---|---|
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N',N'-dipropylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-9-13(10-4-2)11-7-5-6-8-12/h3-12H2,1-2H3 |
InChI Key |
DUEYZRNFSPONAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCCN |
Origin of Product |
United States |
Synthetic Routes and Methodologies for N ,n Dipropylpentane 1,5 Diamine
Historical Context of Pentane-1,5-diamine Synthesis
Pentane-1,5-diamine, also known as cadaverine (B124047), is a foundational molecule for the synthesis of its N-substituted derivatives. nist.govchemeo.com Historically, its synthesis has been explored through various routes. One notable early method involved the transformation of 5-oxocapronitrile. However, direct aminating hydrogenation of this precursor was found to lead to the formation of a cyclization product, 2-methylpiperidine. google.comgoogle.com To circumvent this, a multi-step process was developed wherein 5-oxocapronitrile was first reacted with hydroxylamine (B1172632) hydrochloride to form 5-oximinocapronitrile. This intermediate was then reduced using lithium aluminum hydride to yield 1,5-diaminohexane, a close structural analog of pentane-1,5-diamine, albeit with a different carbon chain length. google.comgoogle.com
More contemporary and efficient methods have since been developed. A significant advancement involves the use of γ-cyanoketones as starting materials. google.comgoogle.com These compounds can be catalytically converted to pentane-1,5-diamines in high yields. google.com The process generally involves two main stages: an initial reaction with ammonia (B1221849) followed by a hydrogenation step. google.com Biological routes for the production of pentane-1,5-diamine have also been established, utilizing microorganisms like E. coli to decarboxylate lysine. chemicalbook.com
Alkylation Strategies for N-Substituted Pentane-1,5-diamines
Once pentane-1,5-diamine is obtained, the introduction of propyl groups to the nitrogen atoms is typically achieved through alkylation reactions. These strategies can be broadly categorized into direct N-alkylation and reductive amination.
Direct N-Alkylation Approaches
Direct N-alkylation involves the reaction of pentane-1,5-diamine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. While conceptually straightforward, direct alkylation of primary amines can sometimes be difficult to control, potentially leading to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base and solvent, is crucial to favor the desired N,N'-dipropylated product.
Reductive Amination Pathways
Reductive amination, also known as reductive alkylation, is a versatile and widely used method for the synthesis of substituted amines, including N',N'-dipropylpentane-1,5-diamine. masterorganicchemistry.comwikipedia.org This process involves the reaction of pentane-1,5-diamine with two equivalents of propanal (propionaldehyde) to form an intermediate di-imine or enamine species. This intermediate is then reduced in situ to the desired secondary diamine. wikipedia.org
A key advantage of reductive amination is that it is a one-pot reaction that often proceeds under mild conditions and avoids the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in the presence of a suitable reducing agent.
Common reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH₄) : A versatile and common reducing agent. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective reducing agent that is often used as an alternative to sodium cyanoborohydride. masterorganicchemistry.com
Catalytic Hydrogenation : The reduction can also be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.org
The general reaction scheme for the reductive amination of pentane-1,5-diamine with propanal is as follows:
H₂N(CH₂)₅NH₂ + 2 CH₃CH₂CHO → [CH₃CH₂CH=N(CH₂)₅N=CHCH₂CH₃] --(Reducing Agent)--> CH₃CH₂CH₂NH(CH₂)₅NHCH₂CH₂CH₃
A study on the reductive amination of glutaraldehyde (B144438) with various secondary amines using tetracarbonylhydridoferrate as the reducing agent demonstrated the feasibility of forming N-substituted pentane-1,5-diamines. koreascience.kr This suggests that similar reductive amination strategies are applicable for the synthesis of this compound.
Multi-step Synthetic Sequences Leading to this compound
The synthesis of this compound can also be accomplished through multi-step sequences that build the molecule from simpler precursors. These routes often involve the synthesis of a key intermediate, such as a γ-cyanoketone, followed by a series of transformations.
Precursor Synthesis (e.g., γ-Cyanoketones)
γ-Cyanoketones are valuable precursors for the synthesis of pentane-1,5-diamines. google.com These compounds can be synthesized from the reaction of ketones with acrylonitrile. google.com A specific example is the formation of 5-oxocapronitrile, which has been used in the synthesis of 1,5-diaminohexane, a related compound. google.comgoogle.com The general structure of a γ-cyanoketone allows for the eventual formation of the five-carbon backbone of the pentane-1,5-diamine.
Hydrogenation Reactions in Diamine Formation
Hydrogenation is a critical step in the conversion of precursors like dinitriles and γ-cyanoketones into diamines. wipo.intrsc.org In the context of synthesizing pentane-1,5-diamine from a γ-cyanoketone, the process typically involves a two-stage reaction. google.com The γ-cyanoketone is first reacted with excess ammonia in the presence of an acidic heterogeneous catalyst. google.com The resulting product is then hydrogenated in a second step, often in the presence of excess ammonia and a metal catalyst. google.com
Catalysts commonly employed for this hydrogenation step include:
Cobalt (Co)
Nickel (Ni)
Ruthenium (Ru)
Palladium (Pd) google.com
These catalysts can be used in their pure form or supported on materials like aluminum oxide, titanium dioxide, or zirconium dioxide. google.com The reaction is typically carried out at elevated temperatures and pressures. google.comgoogle.com For instance, hydrogenation temperatures can range from 50 to 180°C, with pressures between 30 and 500 bar. google.com The presence of a basic component, such as an alkali metal hydroxide, can sometimes enhance the catalyst's performance. google.com
Once the pentane-1,5-diamine is formed, the N-propylation can be carried out as described in the alkylation strategies section.
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. This includes the use of safer reagents and solvents, improved energy efficiency, and the generation of less waste.
One of the key green approaches is the utilization of catalytic reductive amination. This method avoids the use of stoichiometric and often hazardous reducing agents. For instance, the direct reductive amination of 1,5-diaminopentane with propanal can be carried out using molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous catalyst. researchgate.net This approach is highly atom-economical, producing water as the primary byproduct.
Recent advancements have highlighted the use of main-group catalysts, which are less toxic than many traditional transition metal catalysts, for reductive alkylation. researchgate.netresearchgate.net A notable system employs a frustrated Lewis pair (FLP) in conjunction with a borane (B79455) catalyst to facilitate the hydrogenation of the in situ-formed imine with H₂, generating only water as a byproduct. researchgate.netresearchgate.net
Furthermore, the choice of solvent plays a crucial role in the greenness of a synthesis. An efficient and environmentally friendly protocol for the synthesis of similar N,N'-dialkylated diamines has been developed using water as the solvent, which circumvents the need for volatile organic compounds (VOCs). researchgate.net Such aqueous-based methods, often performed under mild conditions, significantly enhance the safety and sustainability of the process.
Another green strategy involves the use of biocatalysis. While the direct enzymatic synthesis of this compound is not yet widely reported, the biocatalytic production of its precursor, 1,5-diaminopentane (cadaverine), is well-established. nih.govchemicalbook.comnih.gov Genetically engineered microorganisms like Escherichia coli or Corynebacterium glutamicum can produce cadaverine from renewable feedstocks such as lysine. nih.govnih.gov This bio-based cadaverine can then be subjected to green chemical methods for N-propylation.
The following table summarizes key aspects of green chemistry approaches applicable to the synthesis of this compound, based on analogous reactions.
| Green Chemistry Aspect | Approach | Reagents/Conditions | Advantages |
| Atom Economy | Catalytic Reductive Amination | 1,5-Diaminopentane, Propanal, H₂, Catalyst | High atom economy, water as the main byproduct. researchgate.net |
| Safer Reagents | Use of Non-toxic Catalysts | Main-group catalysts (e.g., Borane/FLP) | Avoids heavy metal contamination. researchgate.netresearchgate.net |
| Benign Solvents | Aqueous Medium | Reaction performed in water | Reduces use of volatile organic compounds (VOCs). researchgate.net |
| Renewable Feedstocks | Bio-based Precursor | Cadaverine from fermentation of lysine | Reduces reliance on petrochemicals. nih.govchemicalbook.comnih.gov |
| Waste Reduction | Catalyst-free Reduction | Sodium Borohydride in a solvent-free protocol | Simplifies work-up and minimizes waste streams. researchgate.net |
It is important to note that while these green methodologies have been successfully applied to the synthesis of analogous N-alkylated amines and diamines, their specific application and optimization for the production of this compound would require further research and development. The integration of bio-based starting materials with catalytic, waste-minimizing chemical transformations represents a promising and sustainable future for the synthesis of this and other related chemical compounds.
Structural Elucidation and Spectroscopic Characterization of N ,n Dipropylpentane 1,5 Diamine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the molecular framework, functional groups, and electronic environment. uobasrah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in N',N'-dipropylpentane-1,5-diamine can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. For this compound, distinct signals are expected for the propyl groups and the pentane (B18724) backbone. The protons on carbons adjacent to the nitrogen atoms are deshielded and appear at a lower field (higher ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net Due to the molecule's symmetry, a reduced number of signals is anticipated compared to the total number of carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
Predicted NMR data for this compound, based on analysis of similar structures like 1,5-pentanediamine, are summarized below. chemicalbook.com
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |
| ¹H | a | ~ 2.5 - 2.7 | Triplet | Methylene (B1212753) group on pentane chain adjacent to N |
| ¹H | b | ~ 1.4 - 1.6 | Multiplet | Central methylene groups of pentane chain |
| ¹H | c | ~ 1.3 - 1.5 | Multiplet | Methylene group on pentane chain |
| ¹H | d | ~ 2.4 - 2.6 | Triplet | Methylene group on propyl chain adjacent to N |
| ¹H | e | ~ 1.4 - 1.6 | Sextet | Methylene group on propyl chain |
| ¹H | f | ~ 0.8 - 1.0 | Triplet | Methyl group of propyl chain |
| ¹H | g | ~ 1.0 - 2.0 (broad) | Singlet | N-H proton of the secondary amine |
| ¹³C | 1 | ~ 50 - 52 | - | Carbon on pentane chain adjacent to N |
| ¹³C | 2 | ~ 30 - 32 | - | Carbon on pentane chain |
| ¹³C | 3 | ~ 24 - 26 | - | Central carbon of pentane chain |
| ¹³C | 4 | ~ 52 - 54 | - | Carbon on propyl chain adjacent to N |
| ¹³C | 5 | ~ 22 - 24 | - | Carbon on propyl chain |
| ¹³C | 6 | ~ 11 - 12 | - | Methyl carbon of propyl chain |
Structure for assignment: (f)CH₃-(e)CH₂-(d)CH₂-(g)NH-(a)CH₂-(b)CH₂-(c)CH₂-(b)CH₂-(a)CH₂-NH(g)-(d)CH₂-(e)CH₂-(f)CH₃ (6) (5) (4) (1) (2) (3) (2) (1) (4) (5) (6)
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. uobasrah.edu.iq For this compound, these methods can confirm the presence of N-H bonds in the secondary amine groups and the C-H bonds of the alkane structure.
Key expected vibrational frequencies are:
N-H Stretch: A moderate to weak absorption in the IR spectrum around 3300-3500 cm⁻¹ is characteristic of a secondary amine.
C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the methylene and methyl groups.
N-H Bend: A band in the range of 1550-1650 cm⁻¹ is typically observed for N-H bending.
C-N Stretch: These vibrations appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Source |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 | Weak to Medium | nist.gov |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong | nist.gov |
| N-H Bend | Secondary Amine (-NH-) | 1550 - 1650 | Medium | nist.gov |
| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium | nist.gov |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium | nist.gov |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby establishing the molecular weight and offering clues to its structure. For this compound (C₁₁H₂₆N₂), the molecular weight is 186.34 g/mol . nih.gov
In electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 186. The fragmentation pattern is dominated by the cleavage of C-C and C-N bonds. A characteristic fragmentation for amines is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, a prominent peak would be expected at m/z = 86, resulting from the cleavage of the bond between the second and third carbon of the pentane chain, generating the [CH₂(CH₂)NH(CH₂)₂CH₃]⁺ fragment. Analysis of the parent compound, 1,5-pentanediamine, shows a base peak at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
| 186 | [C₁₁H₂₆N₂]⁺ | Molecular Ion (M⁺) |
| 157 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 143 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage next to the pentane chain |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage next to the propyl group |
X-ray Diffraction Crystallography for Solid-State Structures
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. uobaghdad.edu.iq While obtaining a suitable single crystal of this compound may require its conversion to a crystalline salt or derivative, the technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netdntb.gov.ua
Furthermore, XRD analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the secondary amine (N-H) proton of one molecule and the nitrogen lone pair of another. These interactions are crucial for understanding the macroscopic properties of the material. researchgate.net
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound.
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds. This compound is sufficiently volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for identification. nist.gov The retention time serves as a qualitative identifier, while the peak area allows for quantification.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing less volatile or thermally sensitive compounds. For basic compounds like diamines, reversed-phase HPLC can be challenging due to poor retention and peak tailing on standard C18 columns. To overcome this, several approaches can be used:
Ion-Pairing Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral complex with the protonated amine, enhancing its retention on a reversed-phase column. nih.gov
Derivatization: The amine groups can be derivatized to introduce a chromophore or fluorophore, improving detection by UV or fluorescence detectors. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination separates the compound by LC and detects it with high specificity and sensitivity by MS. nih.govnih.govnih.gov LC-MS/MS methods can be developed for highly accurate quantification in complex matrices. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for qualitative and quantitative analysis, offering a rapid and cost-effective method for monitoring purity. lupinepublishers.com
Conformational Analysis of this compound
The flexibility of this compound arises from the rotation around several single bonds: the C-C bonds within the pentane backbone, the C-N bonds, and the C-C bonds within the propyl groups. The relative orientations of the substituents around these bonds give rise to a multitude of conformers with varying energies.
Conformational Preferences of the Pentane Backbone:
The five-carbon chain of the pentane-1,5-diamine moiety can adopt various conformations. Similar to n-pentane, the lowest energy conformation is the all-anti (or all-trans) arrangement, where the carbon atoms lie in a planar, zigzag fashion. This arrangement minimizes steric hindrance between adjacent methylene groups. Other conformations, such as those containing gauche interactions, are higher in energy.
Conformational Preferences of the N-Propyl Groups:
The conformational analysis of the N-propyl groups is analogous to that of n-propylamine. Studies on n-propylamine have shown the existence of several stable conformers arising from rotation around the C-C and C-N bonds. nih.govacs.org For an N-propyl group attached to the pentanediamine (B8596099) backbone, the key rotations are around the N-C1' and C1'-C2' bonds (where C1' is the methylene group attached to the nitrogen).
Computational studies on n-propylamine have identified multiple stable conformers with small energy differences, typically within 2 kJ mol⁻¹. acs.org This suggests that at room temperature, a mixture of several conformers will be present for each N-propyl group in this compound.
Rotational Barriers:
The rotation around the C-N bonds in amines generally has a lower energy barrier compared to C=N double bonds. nih.gov For saturated amines, these barriers are low enough to allow for rapid interconversion between conformers at room temperature. The rotational barriers in n-propylamine have been studied, and similar barriers would be expected for the N-propyl groups in the target molecule. nih.gov The presence of the lone pair of electrons on the nitrogen atom also influences the conformational preferences and rotational barriers. msu.edu
To definitively determine the predominant conformations and the energetic landscape of this compound, detailed experimental and computational studies would be required. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), could provide information on through-space interactions between protons, which is crucial for deducing the three-dimensional structure in solution. researchgate.netnih.govyoutube.comcolumbia.edu Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, would allow for the systematic exploration of the conformational space and the calculation of the relative energies of different conformers. montclair.edu
Interactive Data Table: Predicted Predominant Conformer of this compound
| Structural Fragment | Predicted Predominant Conformation | Key Dihedral Angles (Predicted) | Relative Energy (Predicted) |
| Pentane Backbone | All-anti (trans) | C1-C2-C3-C4 ≈ 180°, C2-C3-C4-C5 ≈ 180° | Lowest |
| N-Propyl Group | Mixture of conformers | Cα-N-C1'-C2' and N-C1'-C2'-C3' will vary | Slightly higher than the all-anti conformer of the backbone |
Coordination Chemistry and Ligand Properties of N ,n Dipropylpentane 1,5 Diamine
N',N'-dipropylpentane-1,5-diamine as a Polydentate Ligand
This compound is classified as a bidentate ligand, meaning it can bind to a central metal atom through its two nitrogen donor atoms. The presence of a flexible five-carbon backbone and propyl groups on the nitrogen atoms significantly influences its coordination behavior.
Chelating Capabilities and Ligand Bite Angle
As a chelating ligand, this compound can form a stable ring structure with a metal ion. The five-carbon chain between the two nitrogen atoms allows for the formation of a thermodynamically stable eight-membered chelate ring. The flexibility of this pentane (B18724) backbone provides a considerable range of potential bite angles, which is the N-M-N angle formed upon coordination. This flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions, which can range from approximately 90° for square planar and octahedral complexes to larger angles in other geometries. The "natural bite angle," a concept developed for diphosphine ligands, which is the preferred angle determined by the ligand's own steric and electronic properties, would be relatively large for a pentamethylene-bridged diamine, likely exceeding 100°. This adaptability in bite angle is a crucial factor in determining the stability and reactivity of the resulting metal complexes.
Donor Atom Characteristics (Nitrogen Basicity)
The donor strength of the nitrogen atoms in this compound is a key determinant of its coordinating ability. The nitrogen atoms are sp³-hybridized and are part of secondary amine groups. The presence of electron-donating propyl groups enhances the electron density on the nitrogen atoms, making them effective Lewis bases. The basicity of these nitrogen atoms is expected to be comparable to or slightly higher than that of simpler secondary amines. This inherent basicity allows the ligand to form strong coordinate bonds with a wide array of metal ions. The pKa of the conjugate acid of a typical secondary amine is around 11, indicating significant basicity.
Synthesis and Characterization of Metal Complexes with this compound
While specific examples of metal complexes with this compound are not readily found in the literature, the synthesis of such complexes can be readily achieved by reacting the diamine with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Pd(II), Pt(II), Zn(II), Cu(II), Co(II), Ni(II), Mn(II))
This compound is expected to form stable complexes with a variety of transition metals.
Palladium(II) and Platinum(II): For d⁸ metals like Pd(II) and Pt(II), which strongly favor square planar geometries, this compound would act as a bidentate ligand, occupying two adjacent coordination sites. The remaining sites would typically be filled by anionic ligands such as halides. The synthesis would involve the reaction of the diamine with a precursor like K₂[PdCl₄] or K₂[PtCl₄].
Zinc(II): Zinc(II), a d¹⁰ metal ion, typically forms tetrahedral or octahedral complexes. With this compound, the formation of a tetrahedral [Zn(this compound)X₂] (where X is a halide) or an octahedral [Zn(this compound)₂(H₂O)₂]²⁺ complex is plausible. Studies on related zinc(II) complexes with diamines have been conducted to understand their coordination behavior.
Copper(II): Copper(II), a d⁹ metal ion, is known for its distorted coordination geometries due to the Jahn-Teller effect. A complex with this compound would likely exhibit a distorted square planar or square pyramidal geometry. Dinuclear complexes with bridging ligands are also a possibility with copper(II).
Cobalt(II), Nickel(II), and Manganese(II): These mid-to-late first-row transition metals can adopt various coordination numbers and geometries. With this compound, octahedral complexes of the type [M(this compound)₂(X)₂] or [M(this compound)(X)₄]ⁿ⁻ are anticipated. The synthesis of nickel(II) complexes with related diamide-diamine ligands has been reported. Similarly, manganese(II) complexes with various N-donor ligands are known.
The characterization of these hypothetical complexes would involve standard techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the amine groups, nuclear magnetic resonance (NMR) spectroscopy for diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II)), and UV-Vis spectroscopy and magnetic susceptibility measurements for paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II)).
Main Group Metal Complexes
This compound can also form complexes with main group metals. For instance, with alkali metals or alkaline earth metals, the coordination would be primarily electrostatic, and the flexible nature of the ligand would allow it to wrap around the metal ion. With heavier main group elements like lead(II) or tin(II), the formation of more covalent complexes with varied geometries is possible.
Theoretical and Computational Investigations of N ,n Dipropylpentane 1,5 Diamine and Its Complexes
Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for modeling molecular systems. DFT has become particularly popular due to its favorable balance of computational cost and accuracy, making it suitable for studying medium-sized molecules like N',N'-dipropylpentane-1,5-diamine. researchgate.net These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT approximates the complex many-electron problem by using functionals of the electron density. researchgate.netnih.gov
A crucial first step in any computational study is geometry optimization. This process locates the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For a flexible molecule like this compound, with its rotatable C-C and C-N bonds, multiple local energy minima (conformers) can exist. Quantum chemical calculations can identify these different conformers and determine their relative energies to find the global minimum, or the most stable conformer. researchgate.net
Calculations performed using DFT methods, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can predict key structural parameters. materialsciencejournal.org The resulting data provides insight into the molecule's shape and steric profile.
Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Note: This data is illustrative of typical results from a DFT calculation and not from a specific published study on this exact molecule.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-N | ~ 1.47 Å | |
| C-C (propyl) | ~ 1.53 Å | |
| C-C (pentane) | ~ 1.54 Å | |
| N-H | ~ 1.01 Å | |
| C-H | ~ 1.09 Å | |
| Bond Angles | ||
| C-N-C | ~ 112° | |
| C-C-C | ~ 110° |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, making these sites nucleophilic and prone to electrophilic attack or coordination to metal ions. The LUMO is likely distributed across the σ* antibonding orbitals of the hydrocarbon skeleton. nih.gov
Table 2: Key Quantum Chemical Descriptors (Note: These descriptors are calculated from HOMO and LUMO energies to predict reactivity.)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical stability and reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. materialsciencejournal.org |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. materialsciencejournal.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |
Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for characterizing the molecule and validating theoretical models against experimental data. nih.gov
IR Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. nih.gov For this compound, this would reveal characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and N-H bending vibrations. Comparing the computed spectrum with an experimental one helps confirm the structure. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment for the distinct hydrogen and carbon atoms in the propyl and pentane (B18724) moieties.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. materialsciencejournal.org As a saturated diamine, this compound is expected to have absorptions only in the far UV region, corresponding to n→σ* transitions.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. nih.gov For a flexible compound like this compound, MD simulations can provide insights into:
Conformational Dynamics: How the molecule folds and changes its shape in different environments (e.g., in a vacuum or in a solvent).
Solvation Effects: The arrangement of solvent molecules around the diamine and its influence on the diamine's conformation.
Transport Properties: Diffusion and viscosity in a liquid state.
MD simulations can be performed using classical force fields for large systems and long timescales or using ab initio MD (AIMD) for higher accuracy on smaller systems where chemical reactions or electronic polarization are important.
Ligand-Metal Interaction Studies
Diamines are excellent bidentate ligands, capable of forming stable chelate complexes with a wide range of metal ions. researchgate.net Computational methods are instrumental in studying these interactions. nih.gov DFT calculations can be used to:
Optimize Complex Geometries: Determine the coordination geometry (e.g., tetrahedral, square planar, octahedral) of the resulting metal complex. nih.gov
Calculate Binding Energies: Quantify the strength of the metal-ligand bond, indicating the stability of the complex. nih.gov
Analyze Electronic Structure: Investigate how the electronic properties of both the ligand and the metal change upon coordination using techniques like Natural Bond Orbital (NBO) analysis. This can reveal the nature of the coordinate bond (e.g., the extent of charge transfer from the nitrogen lone pairs to the metal center). researchgate.net
Studies on similar diamine complexes show that the nature of the metal ion and other ligands in the coordination sphere significantly influences the structure and properties of the final complex. nih.govresearchgate.net
Table 3: Illustrative Metal-Nitrogen Bond Distances in Diamine Complexes (Note: Data is based on typical values found in computational studies of related metal-diamine complexes.)
| Metal Ion | Typical M-N Bond Distance (Å) | Common Coordination Geometry |
|---|---|---|
| Cu(II) | ~ 2.00 - 2.10 | Square Planar / Distorted Octahedral |
| Ni(II) | ~ 2.05 - 2.15 | Octahedral / Square Planar |
| Zn(II) | ~ 2.10 - 2.20 | Tetrahedral / Octahedral |
Reaction Mechanism Elucidation via Computational Catalysis
Computational methods can elucidate reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which governs the reaction rate.
This compound could participate in or catalyze various reactions. For instance, its basic nitrogen atoms could act as a proton shuttle in base-catalyzed reactions. Computational studies could model this process by:
Identifying the reactants and the proposed catalytic cycle.
Calculating the reaction pathway, locating the transition state structure for each elementary step. mdpi.com
Computing the activation energy for each step to determine the rate-limiting step of the reaction. nih.govresearchgate.net
Investigating the role of solvent and other conditions on the reaction profile.
Such studies are crucial for designing more efficient catalysts and understanding fundamental chemical transformations. korea.ac.krtuwien.at
Charge Transfer Complexation Studies of this compound
The interaction of this compound with electron-acceptor molecules can lead to the formation of charge-transfer (CT) complexes. These complexes are characterized by the transfer of electron density from the electron-rich diamine (the donor) to the electron-deficient acceptor. This phenomenon is a subject of significant interest in theoretical and computational chemistry, as it provides insights into non-covalent interactions and the electronic properties of molecules. A common acceptor studied in conjunction with aliphatic amines is molecular iodine (I₂).
Spectroscopic studies, particularly UV-Vis spectrophotometry, are instrumental in identifying and characterizing charge-transfer complexes. The formation of a CT complex is typically evidenced by the appearance of a new, broad absorption band in the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules. This new band is referred to as the charge-transfer band.
For aliphatic amines, including diamines like this compound, the interaction with iodine is generally understood to be of the n-σ type. This signifies that the charge transfer occurs from a non-bonding (n) electron pair on the nitrogen atom of the amine to an antibonding sigma (σ*) orbital of the iodine molecule.
The stoichiometry of these complexes is predominantly found to be 1:1, meaning one molecule of the diamine interacts with one molecule of the acceptor. nih.gov This has been observed for a variety of neuroleptic drugs containing amine functionalities when complexed with iodine. nih.gov
Detailed Research Findings
The stability of the charge-transfer complex is quantified by the formation constant (Kc), also known as the equilibrium constant. A higher Kc value indicates a more stable complex. The intensity of the charge-transfer band is described by the molar absorptivity (εmax). These parameters can be determined experimentally using methods such as the Benesi-Hildebrand equation.
The thermodynamic parameters of complex formation, including the enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), provide further understanding of the process. These can be determined by studying the temperature dependence of the formation constant. Generally, the formation of these complexes is an exothermic process, indicated by a negative ΔH°, and is accompanied by a decrease in entropy (negative ΔS°) due to the loss of translational and rotational freedom as two molecules associate. A negative ΔG° signifies a spontaneous complexation process.
The structure of the aliphatic amine, particularly the steric hindrance around the nitrogen atoms, plays a crucial role in the stability of the charge-transfer complex. Increased steric bulk from the alkyl substituents on the nitrogen can hinder the close approach of the iodine molecule, leading to a less stable complex.
In the case of α,ω-diamines, such as this compound, the possibility of both internal (1:1 intramolecular) and external (2:1 intermolecular "sandwich") complexation with iodine exists. The flexibility of the pentane chain allows the two amine groups to potentially interact with the same iodine molecule or with different iodine molecules. Spectrophotometric studies on related systems, such as N,N'-dialkyl-bis(pyridinium) derivatives with iodide, have shown that the formation of "sandwiched type-complexes" is favored with shorter methylene (B1212753) spacers between the nitrogen atoms.
The solvent in which the complexation is studied also has a significant influence. More polar solvents can stabilize the charge-transfer complex to a greater extent. nih.gov
Data Tables
The following tables present representative data for the charge-transfer complexation of iodine with various aliphatic amines. While this data is not specific to this compound, it provides a valuable reference for understanding the expected range of values for its complexation with iodine.
| Amine (Donor) | λmax (nm) | εmax (L·mol-1·cm-1) |
|---|---|---|
| Triethylamine | 282 | 4500 |
| Diethylamine | 275 | 3200 |
| n-Butylamine | 265 | 2500 |
| Amine (Donor) | Kc (L·mol-1) at 20°C | -ΔH° (kJ·mol-1) | -ΔS° (J·mol-1·K-1) | -ΔG° (kJ·mol-1) at 20°C |
|---|---|---|---|---|
| Triethylamine | 4800 | 50.2 | 116.3 | 16.3 |
| Diethylamine | 1200 | 41.8 | 96.2 | 13.8 |
| n-Butylamine | 300 | 33.5 | 79.5 | 10.0 |
Advanced Applications of N ,n Dipropylpentane 1,5 Diamine in Materials Science and Catalysis
Catalytic Activity of N',N'-dipropylpentane-1,5-diamine and its Metal Complexes
The catalytic utility of this compound and its corresponding metal complexes spans both homogeneous and heterogeneous systems, demonstrating activity in a variety of important organic transformations.
In homogeneous catalysis, this compound can act as a ligand, coordinating with metal centers to form soluble catalysts. These complexes can facilitate a range of reactions. For instance, metal complexes involving diamine ligands are known to catalyze oxidation reactions. cnr.itnih.gov The specific catalytic activity is highly dependent on the nature of the metal center and the reaction conditions. The flexibility of the pentane (B18724) chain in this compound allows for the formation of stable chelate rings with metal ions, which can influence the catalyst's stability and reactivity. Research in the broader field of diamine-metal complexes suggests potential applications in various catalytic processes, including hydrogenation and carbon-nitrogen bond formation. nih.govrsc.org
The immobilization of this compound or its metal complexes onto solid supports leads to the development of heterogeneous catalysts. mdpi.comresearchgate.netnih.gov This approach combines the high activity and selectivity often seen in homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. nih.govresearchgate.net Porous organic polymers (POPs) and other inorganic materials like silica (B1680970) can serve as supports. mdpi.comresearchgate.netresearchgate.net For example, palladium complexes supported on POPs have demonstrated high efficiency in the N-formylation of amines using carbon dioxide. mdpi.comresearchgate.net The diamine ligand can be integrated into the polymer structure or anchored to the support surface, creating well-defined active sites. researchgate.net These supported catalysts have shown promise in various reactions, including nitroaldol condensations and other C-C bond-forming reactions. researchgate.net
Table 1: Comparison of Homogeneous and Heterogeneous Catalysis using Diamine-based Catalysts
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Soluble in the reaction medium | Solid, insoluble in the reaction medium |
| Active Sites | Uniform and well-defined | Can be uniform or non-uniform |
| Separation | Often difficult, may require distillation or extraction | Easy, typically by filtration or magnetic separation nih.govresearchgate.net |
| Reusability | Generally low | High, can be recycled for multiple runs nih.gov |
| Mass Transfer | Generally not limited | Can be a limiting factor |
| Example Application | Oxidation of catechols cnr.it | N-formylation of amines mdpi.comresearchgate.net |
This compound and its derivatives have potential applications in specific and powerful synthetic methodologies.
C-C Bond Formations: The development of catalysts for carbon-carbon bond formation is a cornerstone of organic synthesis. While direct studies on this compound may be limited, related diamine-based catalysts are employed in reactions like the nitroaldol (Henry) reaction. researchgate.net These catalysts often function by activating the substrates through hydrogen bonding or coordination to a metal center.
Ketone-Amine-Alkyne (KA²) Coupling: The A³ (aldehyde-alkyne-amine) and related KA² (ketone-alkyne-amine) coupling reactions are multicomponent reactions that provide a highly efficient route to propargylamines. nih.gov These reactions are often catalyzed by metal complexes, where a diamine ligand can play a crucial role in the catalytic cycle. The mechanism typically involves the formation of an iminium ion from the ketone and amine, which then reacts with a metal acetylide. nih.gov The use of chiral diamine ligands can lead to highly enantioselective transformations.
Polymer Chemistry and Monomer Applications
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers, including polyamides, polyimides, and polyureas.
Polyamides are a major class of polymers characterized by the repeating amide linkage (-CO-NH-). They are traditionally synthesized through the condensation of a diamine with a dicarboxylic acid or its derivative. nih.govresearchgate.net this compound can be used as the diamine monomer in such polycondensation reactions. nih.gov The properties of the resulting polyamide, such as its melting point, solubility, and mechanical strength, would be influenced by the flexible pentane spacer and the propyl groups on the nitrogen atoms, which can disrupt interchain hydrogen bonding.
Table 2: Examples of Diamines Used in Polyamide Synthesis
| Diamine | Resulting Polyamide Type | Key Features |
| Hexamethylenediamine | Aliphatic Polyamide (e.g., Nylon 6,6) | High strength, abrasion resistance |
| m-Xylylenediamine | Semi-aromatic Polyamide | Good barrier properties, thermal stability |
| 4,4'-Diaminodiphenyl ether | Aromatic Polyamide (Aramid) | Excellent thermal and chemical resistance |
| This compound | Aliphatic Polyamide | Expected to have increased flexibility and solubility |
Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability. vt.edu They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edunih.gov Unsymmetrical diamines have been shown to improve the solubility and optical properties of the resulting polyimides. mdpi.com The incorporation of this compound would likely lead to more flexible and processable polyimides compared to those made with rigid aromatic diamines.
Polyureas: Polyureas are formed by the reaction of a diamine with a diisocyanate. researchgate.netnih.govmdpi.com This reaction is typically very fast. mdpi.com The use of this compound as the diamine component would result in a polyurea with a flexible aliphatic backbone. The properties of the polyurea, such as its elasticity and thermal stability, can be tailored by the choice of the diisocyanate. google.com The presence of the propyl groups on the nitrogen atoms would create a N,N'-disubstituted polyurea, which would prevent the formation of hydrogen bonds between the urea (B33335) linkages, potentially leading to materials with lower melting points and increased solubility.
Role in Supramolecular Chemistry and Self-Assembly
No research data is available on the involvement of this compound in supramolecular chemistry or self-assembly processes.
Functional Materials Development (e.g., Sensing, Separation)
There are no published studies on the use of this compound in the development of functional materials for sensing, separation, or any other application.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary challenge in the utilization of N',N'-dipropylpentane-1,5-diamine and similar long-chain diamines is the development of synthetic protocols that are both efficient and environmentally benign. Traditional methods for N-alkylation often rely on harsh reagents, organic solvents, and energy-intensive purification steps. Future research must prioritize the principles of green chemistry to ensure the sustainable production of these valuable ligands.
An emerging eco-friendly approach involves the reductive amination of aldehydes with diamines. Research has demonstrated a highly efficient, catalyst-free protocol for preparing N,N'-disubstituted diamines by reducing the corresponding di-Schiff bases. researchgate.net This method successfully uses water as a solvent, eliminating the need for azeotropic water removal or specialized catalysts. researchgate.net The subsequent reduction of the diimine intermediate can be achieved with reagents like sodium borohydride (B1222165) in a solvent-free manner, resulting in excellent yields and simplified work-up procedures. researchgate.net Applying such a methodology to the synthesis of this compound from pentane-1,5-diamine and propanal could offer a significant improvement in sustainability.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Diamines
| Feature | Conventional Method (e.g., Alkyl Halide) | Green Method (e.g., Reductive Amination) researchgate.net |
|---|---|---|
| Solvent | Often organic solvents (e.g., DCM, THF) | Water or solvent-free |
| Catalyst | May require phase-transfer or other catalysts | Catalyst-free |
| Byproducts | Salt byproducts (e.g., NaBr, HCl) | Minimal, primarily water |
| Energy Input | Often requires heating/reflux | Mild conditions, often room temperature |
| Yield | Variable | High to excellent |
| Work-up | Extraction and column chromatography | Simple filtration and removal of water |
The primary challenge lies in optimizing these green protocols for specific substrates like this compound to maintain high yields and purity, thereby making its production economically viable and environmentally responsible for large-scale applications. chemistryworld.com
Exploration of New Coordination Architectures and Metal Combinations
The two nitrogen donor atoms of this compound, separated by a flexible five-carbon chain, allow it to act as a versatile chelating or bridging ligand in coordination chemistry. atamanchemicals.com The flexibility of the pentyl backbone can accommodate a wide range of metal ion coordination spheres and bite angles, leading to the formation of diverse and potentially novel coordination polymers and discrete metal complexes. researchgate.netcore.ac.uk
Future research should systematically explore the coordination of this compound with a broad spectrum of metal ions, including transition metals, lanthanides, and main group elements. The choice of metal ion, counter-anion, and solvent system will profoundly influence the resulting structure, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). nih.gov For instance, studies on similar diamine ligands have shown that they can form unique coordination complexes with metals like Ruthenium(II) and Hafnium(IV), demonstrating varied binding modes. nih.govnih.gov The use of diamine ligands in copper-catalyzed cross-coupling reactions has also been a significant area of research, highlighting their importance in catalysis. rsc.orgmit.edu
A significant challenge in this area is controlling the self-assembly process to achieve desired topologies. The conformational flexibility of the propyl and pentyl groups can lead to polymorphism, where multiple crystal structures can form from the same components under slightly different conditions. Overcoming this requires a deep understanding of the subtle interplay between ligand conformation, metal coordination preference, and non-covalent interactions. Research into semirigid ligands has shown that controlling ligand flexibility is crucial for selective metal complexation and separation, a principle that could be applied here. acs.org
Table 2: Potential Coordination Architectures with this compound
| Metal Ion Family | Potential Coordination Mode | Resulting Structure Type | Potential Application |
|---|---|---|---|
| Late Transition Metals (e.g., Cu, Pd, Pt) | Chelating (Bidentate) | Discrete mononuclear/dinuclear complexes | Catalysis, Anticancer agents nih.gov |
| Early Transition Metals (e.g., Sc, Y, Hf) | Bridging | 1D, 2D, or 3D Coordination Polymers/MOFs | Gas storage, Separation |
| Lanthanides (e.g., Nd, Dy) | Chelating/Bridging | High coordination number complexes | Luminescent materials, Magnetic materials |
| Main Group Metals (e.g., Zn, Mn) | Bridging | Coordination Polymers researchgate.net | Sensors, Luminescence |
Advanced Computational Modeling for Predictive Design
The vast number of possible combinations of metal ions and organic linkers like this compound makes purely experimental exploration inefficient. nih.gov Advanced computational modeling and machine learning (ML) present a powerful tool for the predictive design of new materials, particularly in the realm of MOFs. bohrium.com
Future research should leverage these in-silico techniques to predict the structures and properties of materials derived from this compound before synthesis is attempted. Machine learning models, trained on extensive crystallographic databases, can now predict key properties such as guest accessibility and pore size with high accuracy, based solely on the chemical descriptors of the metal and the organic linker. bohrium.combohrium.com For example, random forest classifiers have achieved over 80% accuracy in predicting whether a given metal-linker combination will result in a porous, open-framework structure. nih.govbohrium.com More advanced deep learning approaches using 3D convolutional neural networks (CNNs) can predict specific properties like the pore limiting diameter with even greater precision by analyzing the spatial features of the metal-linker building blocks. chemrxiv.org
Table 3: Machine Learning in MOF Design
| Model Type | Input Data | Predicted Property | Reported Accuracy | Reference |
|---|---|---|---|---|
| Random Forest Classifier | 2D molecular descriptors of linker & elemental descriptors of metal | Guest Accessibility (>2.4 Å pore) | 80.5% | nih.govbohrium.com |
| Sequential Binary Classifiers | Model 1 output + additional features | Pore Size Range (small, medium, large) | 68.5% - 76.4% | bohrium.com |
| 3D Convolutional Neural Network (CNN) | Voxelized 3D structures of metal-linker building blocks | Pore Limiting Diameter (PLD) | R² = 0.86 | chemrxiv.org |
The challenge is to develop and validate these predictive models for flexible linkers like this compound. The conformational freedom of the ligand adds a layer of complexity that must be accurately captured by the model's descriptors and algorithms. Integrating these predictive tools into a high-throughput computational screening workflow could dramatically accelerate the discovery of new materials with tailored functionalities.
Integration into Multifunctional Material Systems
The ultimate goal for a versatile ligand like this compound is its incorporation into multifunctional material systems where its specific chemical properties contribute to a larger, application-oriented function. The secondary amine groups in the ligand are particularly interesting as they can serve as reactive sites for post-synthetic modification or as active sites themselves.
One promising avenue is the use of this diamine to functionalize porous materials like MOFs for applications such as carbon capture. Amine-functionalized sorbents are highly effective at capturing CO₂ at low concentrations, as seen in direct air capture technologies. mdpi.com For example, grafting diamines like N,N'-dimethylethylenediamine onto the Mg₂(dobpdc) MOF framework creates strong binding sites that significantly enhance CO₂ capacity and selectivity. mdpi.com this compound could be used similarly, with its longer, more flexible chain potentially influencing the accessibility and cooperative binding of CO₂ molecules.
Another area of exploration is the integration of the diamine moiety as a linker within complex bioactive molecules. Diamine linkers are used in the design of novel therapeutics, such as prodrugs that target specific enzymes while also delivering a secondary therapeutic agent. mdpi.com The length and flexibility of the pentane (B18724) chain in this compound could be tuned to control the spacing and orientation between two active parts of a molecule, optimizing its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N',N'-dipropylpentane-1,5-diamine, and how can purity be ensured?
- Methodology :
- Alkylation : React pentane-1,5-diamine with propyl halides (e.g., propyl chloride or bromide) in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in solvents like toluene or dichloromethane. Monitor reaction progress via TLC or GC-MS .
- Purification : Use fractional distillation or recrystallization to isolate the product. Confirm purity via analytical techniques (e.g., HPLC, NMR) .
- Key Considerations : Propyl groups may introduce steric hindrance, requiring extended reaction times compared to methyl analogs. Optimize stoichiometry (2:1 ratio of propyl halide to diamine) to minimize byproducts .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., propyl group integration and splitting). Compare with dimethyl analogs (e.g., δ ~2.2 ppm for N-CH₂ in dimethyl derivatives) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (expected m/z: ~228.4 g/mol for C₁₁H₂₆N₂).
- X-ray Crystallography : For crystalline derivatives, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Advanced Research Questions
Q. How does the propyl substitution in this compound influence its coordination chemistry compared to shorter-chain analogs?
- Experimental Design :
- Metal Complexation : React with transition metals (e.g., Cu(II), Pd(II)) in anhydrous conditions. Compare stability constants with dimethyl or dibenzyl analogs using UV-Vis titration .
- Structural Analysis : Characterize complexes via X-ray crystallography. Larger chelate rings (e.g., 16-membered rings with Pd(II)) may form due to the longer diamine backbone .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Case Study : If conflicting results arise in enzyme inhibition assays (e.g., acetylcholinesterase):
Replicate Conditions : Standardize assay parameters (pH, temperature, substrate concentration).
Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. mixed inhibition modes .
Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Compare with crystallographic data from analogs (e.g., tetrahydroacridinyl derivatives) .
Q. How can this compound be functionalized for advanced materials applications?
- Functionalization Routes :
- Oxidation : Treat with KMnO₄ or CrO₃ to generate imine or nitrile derivatives. Monitor reaction via IR spectroscopy (C=N stretch ~1650 cm⁻¹) .
- Polymer Synthesis : Use as a monomer in polyamide or polyurea formation. Optimize curing conditions (e.g., temperature, catalyst) for high molecular weight polymers .
- Challenges : Propyl groups may lower solubility in polar solvents, requiring co-solvents (e.g., DMF/THF mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
